

Technical Guide: Physicochemical Properties of 3-Chloro-4-methylphenyl methyl sulfone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-1-methyl-4-(methylsulfonyl)benzene

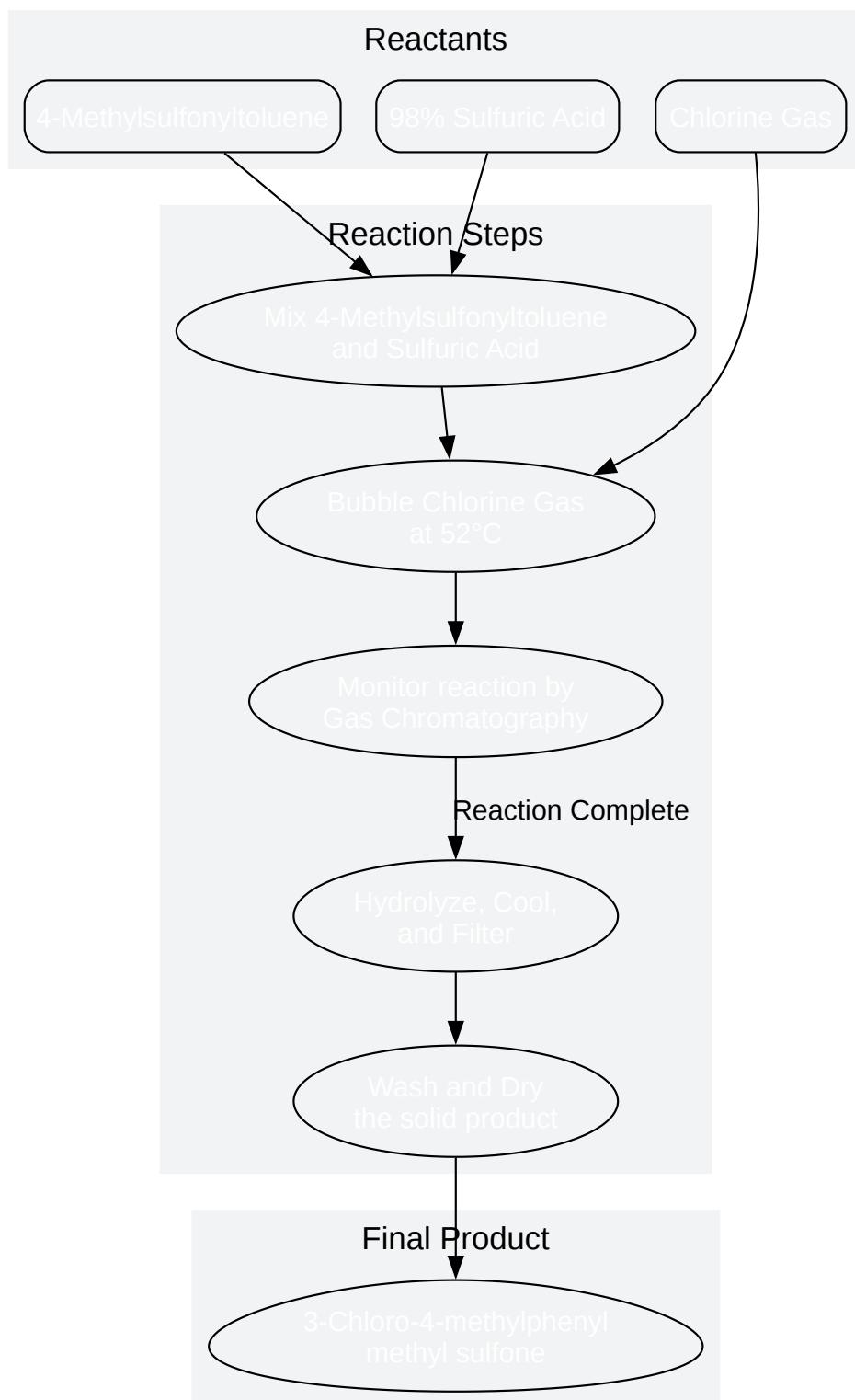
Cat. No.: B160310

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 3-Chloro-4-methylphenyl methyl sulfone. The information is presented to support research, development, and quality control activities involving this compound.

Core Physicochemical Data


Quantitative data for 3-Chloro-4-methylphenyl methyl sulfone (CAS No. 1671-18-7), also known as **2-Chloro-1-methyl-4-(methylsulfonyl)benzene**, are summarized in the table below.

Property	Value	Source
Molecular Formula	$C_8H_9ClO_2S$	[1]
Molecular Weight	204.67 g/mol	[1] [2]
Melting Point	95-96 °C	[2]
Boiling Point	351.0 ± 42.0 °C (Predicted)	[1]
Density	1.3 ± 0.1 g/cm ³	[1]
Flash Point	166.1 ± 27.9 °C	[1]
LogP	1.92	[1]
Vapor Pressure	0.0 ± 0.7 mmHg at 25°C	[1]
Index of Refraction	1.553	[1]

Synthesis Workflow

The following diagram illustrates a common synthetic route for 3-Chloro-4-methylphenyl methyl sulfone.

Synthesis of 3-Chloro-4-methylphenyl methyl sulfone

[Click to download full resolution via product page](#)**Caption:** Synthesis workflow for 3-Chloro-4-methylphenyl methyl sulfone.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of 3-Chloro-4-methylphenyl methyl sulfone are provided below.

Synthesis of 3-Chloro-4-methylphenyl methyl sulfone

This protocol is adapted from a known synthetic method.

Materials:

- 4-Methylsulfonyltoluene
- 98% Sulfuric Acid
- Chlorine gas

Procedure:

- In a suitable reaction vessel, charge 4-methylsulfonyltoluene and 98% sulfuric acid.
- Stir the mixture and maintain the temperature at 52°C.
- Bubble chlorine gas through the solution.
- Monitor the progress of the reaction by gas chromatography.
- Once the reaction is complete, stop the flow of chlorine gas.
- Cool the reaction mixture and hydrolyze it by carefully adding water.
- Filter the resulting solid precipitate.
- Wash the solid with water to remove any remaining acid and impurities.
- Dry the purified solid to obtain 3-Chloro-4-methylphenyl methyl sulfone.

Physicochemical Characterization

Melting Point Determination: The melting point can be determined using a standard capillary melting point apparatus.

- A small, finely powdered sample of the compound is packed into a capillary tube.
- The tube is placed in the heating block of the apparatus.
- The sample is heated at a controlled rate.
- The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point. For a pure crystalline solid, this range is typically narrow.

Solubility Determination: A general protocol for determining the solubility of a solid in a given solvent is as follows:

- Add a known mass of the compound to a known volume of the solvent at a specific temperature.
- Stir the mixture for a prolonged period to ensure equilibrium is reached.
- If all the solid dissolves, add more solute until a saturated solution is formed (i.e., excess solid remains).
- Filter the saturated solution to remove the excess solid.
- Evaporate the solvent from a known volume of the filtrate and weigh the remaining solid to determine the concentration of the solute.

Note on Solubility: Specific experimental solubility data for 3-Chloro-4-methylphenyl methyl sulfone in various organic solvents is not readily available in public literature. Generally, sulfones, being polar molecules, exhibit moderate solubility in polar organic solvents. Sulfur is insoluble in water but soluble in nonpolar organic solvents like benzene and toluene.

Spectroscopic Analysis:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Transfer the solution to an NMR tube.
- Acquire ^1H and ^{13}C NMR spectra using a standard NMR spectrometer. The chemical shifts, splitting patterns, and integration values will provide information about the molecular structure.

- Infrared (IR) Spectroscopy:
 - Prepare the sample, typically as a KBr pellet or a mull.
 - Obtain the IR spectrum using an FTIR spectrometer.
 - Characteristic absorption bands for the sulfone group (S=O stretching), C-Cl bond, and aromatic C-H bonds are expected. The FT-IR spectra of methyl phenyl sulfone can be compared to the corresponding sulfoxide and sulfide.
- Mass Spectrometry (MS):
 - Introduce a small amount of the sample into the mass spectrometer, typically using a direct insertion probe or after separation by gas chromatography.
 - Obtain the mass spectrum. The molecular ion peak will confirm the molecular weight, and the fragmentation pattern can provide further structural information. Mass spectra of some sulfinate esters and sulfones have been found to be distinctively different from their isomeric counterparts.

Note on Spectral Data: Specific experimental ^1H NMR, ^{13}C NMR, IR, and mass spectra for 3-Chloro-4-methylphenyl methyl sulfone are not widely available in public databases. Analysis of related compounds such as methyl phenyl sulfone can provide an indication of the expected spectral features. For instance, the NIST WebBook provides IR and mass spectra for methyl phenyl sulfone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS#:1671-18-7 | 2-Chloro-1-methyl-4-(methylsulfonyl)benzene | Chemsoc [chemsoc.com]
- 2. Cas 1671-18-7,2-CHLORO-1-METHYL-(4-METHYLSULFONYL) BENZENE | lookchem [lookchem.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 3-Chloro-4-methylphenyl methyl sulfone]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b160310#physicochemical-properties-of-3-chloro-4-methylphenyl-methyl-sulfone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

